molecular formula C20H20FNO3S B11399858 (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-phenylprop-2-enamide

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-phenylprop-2-enamide

Cat. No.: B11399858
M. Wt: 373.4 g/mol
InChI Key: BVZQEPKGSNUYPR-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-3-PHENYLPROP-2-ENAMIDE is a complex organic compound with a unique structure that includes a thiolane ring, a fluorophenyl group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-3-PHENYLPROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of the thiolane ring and the fluorophenyl group. The thiolane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an oxidizing agent. The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative. The final step involves the coupling of the thiolane and fluorophenyl intermediates with a phenylprop-2-enamide precursor under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques like chromatography and recrystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-3-PHENYLPROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

(2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-3-PHENYLPROP-2-ENAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of (2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiolane ring and fluorophenyl group may play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-3-PHENYLPROP-2-ENAMIDE is unique due to its combination of a thiolane ring, a fluorophenyl group, and a phenylprop-2-enamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H20FNO3S

Molecular Weight

373.4 g/mol

IUPAC Name

(E)-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C20H20FNO3S/c21-19-9-5-4-8-17(19)14-22(18-12-13-26(24,25)15-18)20(23)11-10-16-6-2-1-3-7-16/h1-11,18H,12-15H2/b11-10+

InChI Key

BVZQEPKGSNUYPR-ZHACJKMWSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2F)C(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2F)C(=O)C=CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.